molecular formula C20H20N2O4 B11531769 6-Methoxy-1',3',3'-trimethyl-8-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]

6-Methoxy-1',3',3'-trimethyl-8-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]

Cat. No.: B11531769
M. Wt: 352.4 g/mol
InChI Key: XNKRDFHPVAZCQX-UHFFFAOYSA-N
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Description

6-Methoxy-1’,3’,3’-trimethyl-8-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is a spiropyran-based photochromic dye. This compound is known for its unique photochromic properties, which means it can change color when exposed to light. The presence of a nitro group enhances the overall quantum yield of the photochemical system, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1’,3’,3’-trimethyl-8-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves the reaction of 6-nitro-8-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indoline] with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The compound is usually obtained as a light yellow to brown powder with a melting point of 159-162°C .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The compound is stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1’,3’,3’-trimethyl-8-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in solvents such as methanol or ethanol under controlled temperatures .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or hydroxyl-substituted derivatives.

Scientific Research Applications

6-Methoxy-1’,3’,3’-trimethyl-8-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-1’,3’,3’-trimethyl-8-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] involves the photoisomerization of the spiropyran moiety. Upon exposure to light, the compound undergoes a reversible transformation from a closed spiropyran form to an open merocyanine form. This transformation changes the optical properties of the compound, making it useful in various applications. The nitro group enhances the quantum yield of this photochemical reaction, making the compound more efficient .

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[chromene-2,2’-indoline]
  • 1,3,3-Trimethylindolino-6’-nitro-8’-methoxybenzopyrylspiran
  • 1,3,3-Trimethylindolino-8’-methoxy-6’-nitrobenzospiropyran

Uniqueness

6-Methoxy-1’,3’,3’-trimethyl-8-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is unique due to its high quantum yield and efficient photochromic properties. The presence of the nitro group significantly enhances its photochemical performance compared to similar compounds .

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

6-methoxy-1',3',3'-trimethyl-8-nitrospiro[chromene-2,2'-indole]

InChI

InChI=1S/C20H20N2O4/c1-19(2)15-7-5-6-8-16(15)21(3)20(19)10-9-13-11-14(25-4)12-17(22(23)24)18(13)26-20/h5-12H,1-4H3

InChI Key

XNKRDFHPVAZCQX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)OC)[N+](=O)[O-])C)C

Origin of Product

United States

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